Perillic acid is being studied extensively for its potential to prevent and treat cancer. Research suggests it might play a role in suppressing the growth and proliferation of cancer cells []. Studies have explored its effects on different cancer cell lines, with some promising results. However, further research is needed to understand its mechanisms and efficacy in human clinical trials.
Perillic acid exhibits anti-inflammatory properties, making it a potential therapeutic target for inflammatory conditions. Studies have shown its ability to suppress the production of inflammatory cytokines, molecules that play a key role in inflammation []. This suggests its potential application in managing inflammatory diseases like arthritis, inflammatory bowel disease, and asthma.
Perillic acid seems to interact with the immune system. Research indicates it can suppress the activation of T lymphocytes, a type of white blood cell involved in the immune response []. This effect might be beneficial in autoimmune diseases where the immune system attacks healthy tissues. However, more research is required to fully understand its immunomodulatory effects.
Studies suggest perillic acid might possess antimicrobial properties. Research has explored its effects on various bacterial and fungal strains [, ]. The mechanism of action is still under investigation, but some studies suggest it might involve disrupting the cell membrane of microbes. Further research is needed to determine its potential application as an antimicrobial agent.
Perillic acid has shown radioprotective properties in animal models []. Studies suggest it can mitigate the harmful effects of radiation exposure, including oxidative stress, DNA damage, and intestinal toxicity. This research holds promise for developing strategies to protect healthy tissues during radiation therapy for cancer.
Perillic acid is an organic compound classified as an alpha, beta-unsaturated monocarboxylic acid and a cyclohexenecarboxylic acid, with the molecular formula C10H14O2. It is primarily derived from limonene, a common monoterpene found in the peels of citrus fruits. The compound is recognized for its potential antineoplastic (anti-cancer) properties and has been studied extensively for its biological activity, particularly in cancer research .
Perillic acid can undergo various chemical transformations. One notable reaction is its conversion from perillic aldehyde through oxidation, which is facilitated by aldehyde dehydrogenase enzymes. This transformation showcases the compound's metabolic pathway in biological systems . Additionally, perillic acid can be transformed into its derivatives, such as sodium perylate, by reacting with alkali metals in a suitable solvent .
The following reactions are significant:
Perillic acid exhibits notable biological activities, particularly in the context of cancer treatment. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with cellular processes such as prenylation and apoptosis. Specifically, perillic acid has demonstrated the ability to inhibit enzymes like geranylgeranyl transferase and farnesyl transferase, which are crucial for the post-translational modification of proteins involved in cell proliferation .
In vitro studies have indicated that perillic acid can induce cell cycle arrest and promote apoptosis in cancer cells, making it a compound of interest in developing anti-cancer therapies .
The synthesis of perillic acid is primarily achieved through the bioconversion of limonene using specific microorganisms, notably yeasts such as Yarrowia lipolytica. This bioconversion process involves several steps:
The yield of perillic acid can vary based on the substrate concentration and fermentation conditions, with recent studies reporting yields up to 29.7% using orange essential oil as a substrate .
Perillic acid has several applications, particularly in the pharmaceutical industry due to its anti-cancer properties. Some key applications include:
Research into perillic acid's interactions has highlighted its role in modulating various biochemical pathways associated with cancer progression. Notably, studies have shown that perillic acid can affect:
These interactions underscore the compound's potential as a therapeutic agent against cancer.
Several compounds share structural similarities with perillic acid, including:
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Perillic Acid | Alpha,beta-unsaturated carboxylic acid | Anticancer activity | Derived from limonene |
| Limonene | Monoterpene | Antioxidant properties | Commonly found in citrus oils |
| Perillyl Alcohol | Monoterpenoid alcohol | Anticancer properties | Hydroxyl group enhances solubility |
| Perilaldehyde | Aldehyde | Precursor to perillic acid | Easily oxidized to form perillic acid |
Perillic acid (4-isopropenylcyclohex-1-enecarboxylic acid) is a naturally occurring monoterpene carboxylic acid with a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol [1] [2]. This compound features a cyclohexene ring with a carboxylic acid functional group, making it an alpha,beta-unsaturated monocarboxylic acid [1]. Perillic acid is primarily found in various plant species, with Perilla frutescens being the most significant natural source [3] [4].
Perilla frutescens (L.) Britt., an annual herbaceous plant belonging to the Lamiaceae family, is widely distributed across Asia and has been traditionally used in medicinal and culinary practices for centuries [23]. This plant species exhibits distinct chemotypes characterized by different leaf colors: purple-leaved, green-leaved, and bicolored varieties [23]. The purple and green/purple Perilla frutescens leaves are primarily used for medicinal purposes, while the green leaves are considered edible and used in culinary applications [23].
The essential oils of Perilla frutescens contain various monoterpenes and their derivatives, including perillaldehyde, perilla ketone, limonene, and perillic acid [23]. These compounds contribute to the distinctive aromatic profile and bioactive properties of the plant [23]. Among these compounds, perillic acid is a significant component that exists naturally in Perilla frutescens [6] [7].
| Plant Species | Perillic Acid Presence | Notes |
|---|---|---|
| Perilla frutescens | High (primary source) | Main botanical source |
| Citrus fruits | Present | Found in essential oils |
| Mints | Present | Found in essential oils |
| Cherries | Present | Found in essential oils |
| Lavenders | Present | Found in essential oils |
| Lemongrass | Present | Found in essential oils |
| Sage | Present | Found in essential oils |
| Cranberries | Present | Found in essential oils |
| Wild bergamot | Present | Found in essential oils |
| Ginger grass | Present | Found in essential oils |
| Savin | Present | Found in essential oils |
| Caraway | Present | Found in essential oils |
| Celery seeds | Present | Found in essential oils |
Beyond Perilla frutescens, perillic acid is also found in the essential oils of various other plant species [11] [13]. Citrus fruits contain perillic acid in their essential oils, making them another significant natural source [11]. Additionally, perillic acid has been detected in the essential oils of mints, cherries, lavenders, lemongrass, sage, cranberries, wild bergamot, ginger grass, savin, caraway, and celery seeds [13]. In these plants, perillic acid typically exists in lower concentrations compared to Perilla frutescens [13] [23].
The different varieties of Perilla frutescens exhibit varying levels of perillic acid content [23]. The purple-leaved variety (Perilla frutescens var. crispa) generally contains higher concentrations of perillic acid compared to the green-leaved varieties [23]. This variation in perillic acid content is attributed to differences in the biosynthetic pathways and gene expression patterns among the different varieties [23] [27].
| Perilla frutescens Variety | Leaf Color | Perillic Acid Content | Traditional Use |
|---|---|---|---|
| P. frutescens var. crispa (purple-leaved) | Purple/Red | High | Medicinal |
| P. frutescens var. crispa (green-leaved) | Green | Moderate | Edible/Culinary |
| P. frutescens var. frutescens | Green | Moderate | Edible/Oil source |
| P. frutescens var. crispa (bicolored) | Green/Purple (bicolored) | Moderate to High | Medicinal |
In plants, perillic acid is biosynthesized through a series of enzymatic reactions starting from geranyl diphosphate [26] [27]. The biosynthetic pathway involves the formation of limonene, followed by its hydroxylation to perillyl alcohol, which is then oxidized to perillaldehyde and finally to perillic acid [26] [27]. This pathway is primarily localized in specialized structures such as glandular trichomes, which are responsible for the biosynthesis and storage of various terpenoids, including perillic acid [26] [27].
The natural extraction of perillic acid from plant sources is economically challenging due to its low concentration in plants [17]. Therefore, microbial biotransformation of limonene, a readily available and inexpensive monoterpene found abundantly in citrus peel oils, has emerged as a promising alternative for perillic acid production [5] [14]. This approach leverages the ability of certain microorganisms to oxidize limonene to perillic acid through a series of enzymatic reactions [14] [17].
The biotransformation of limonene to perillic acid typically involves three oxidation steps [14]. In bacteria such as Pseudomonas putida, this process is catalyzed by a monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase, leading sequentially to perillyl alcohol, perillaldehyde, and finally perillic acid [14]. The pathway begins with the hydroxylation of limonene at the C7 position by a cytochrome P450-dependent monooxygenase, resulting in the formation of perillyl alcohol [14] [17]. This is followed by the oxidation of perillyl alcohol to perillaldehyde by an alcohol dehydrogenase, and finally, the oxidation of perillaldehyde to perillic acid by an aldehyde dehydrogenase [14] [17].
Several microbial systems have been investigated for their ability to biotransform limonene to perillic acid [5] [14] [17]. Pseudomonas putida DSM 12264, a solvent-tolerant bacterium, has shown remarkable efficiency in this process [17]. Under optimized conditions in a fed-batch fermentation system with in situ product removal, this strain can produce up to 31 g/L of perillic acid after approximately seven days of cultivation [17]. The implementation of in situ product removal using an anion exchange resin (Amberlite IRA 410 Cl) significantly enhances the productivity by preventing product inhibition and reducing downstream processing steps [17] [24].
Another promising microbial system for perillic acid production is Yarrowia lipolytica ATCC 18942, a yeast strain that can efficiently oxidize the exocyclic methyl group in the p-menthene moiety of limonene to perillic acid [14]. Under optimized conditions (pH 7.1, 25°C), this yeast can produce up to 564 mg/L of perillic acid in a buffered medium after 48 hours of incubation [14]. The stepwise addition of limonene further increases the perillic acid concentration by over 50%, reaching 855 mg/L [14]. Notably, Yarrowia lipolytica produces perillic acid as the sole oxidized product of the bioconversion reaction, simplifying downstream processing [14] [18].
| Microbial System | Perillic Acid Yield | Process Conditions |
|---|---|---|
| Pseudomonas putida DSM 12264 | Up to 31 g/L (with ISPR) | Fed-batch fermentation with in situ product removal |
| Yarrowia lipolytica ATCC 18942 | Up to 1.22 g/L | pH 7.1, 25°C, stepwise limonene addition |
| Pseudomonas putida GS1 | Up to 34 g/L·day (tubular biofilm reactor) | Tubular segmented-flow biofilm reactor with glycerol as carbon source |
| Pseudomonas taiwanensis VLB120 | Lower than P. putida GS1 | Tubular segmented-flow biofilm reactor |
| Escherichia coli (engineered) | Approximately 100 mg/L | Heterologous mevalonate pathway and cytochrome P450 expression |
Recent advancements in biofilm-based production systems have further enhanced the efficiency of perillic acid production [24]. Pseudomonas putida GS1, when cultivated in a tubular segmented-flow biofilm reactor with glycerol as the carbon source, can achieve productivities of up to 34 g/L·day [24]. This approach combines the advantages of biofilm formation, which increases biomass density and cell stability, with the benefits of segmented flow, which enhances oxygen transfer and substrate availability [24]. The productivity of Pseudomonas putida GS1 in this system is significantly higher (up to 6-fold) when glycerol is used as the carbon source compared to citrate [24].
The microbial biotransformation of limonene to perillic acid offers several advantages over chemical synthesis or plant extraction [5] [14] [17]. It is an environmentally friendly process that operates under mild conditions and produces fewer waste products [5] [14]. Additionally, the high regio- and stereo-selectivity of enzymatic reactions results in the formation of specific isomers, reducing the need for complex separation processes [14] [17]. However, challenges such as substrate and product toxicity, low substrate solubility, and volatile substrate loss need to be addressed to further improve the efficiency and economic viability of this approach [14] [17] [24].
Metabolic engineering has emerged as a powerful approach to enhance the production of perillic acid by introducing or modifying specific biosynthetic pathways in microbial hosts [15] [21] [28]. This strategy involves the genetic manipulation of microorganisms to optimize the expression of key enzymes involved in perillic acid biosynthesis, thereby improving production yields and efficiency [15] [21] [28].
In bacterial systems, Escherichia coli has been extensively engineered for perillic acid production [28] [29]. One successful approach involves the introduction of a heterologous mevalonate pathway along with limonene synthase for the production of limonene, followed by the expression of a cytochrome P450 enzyme that specifically hydroxylates limonene to produce perillyl alcohol, which can be further oxidized to perillic acid [28] [29]. A strain containing all mevalonate pathway genes in a single plasmid has been reported to produce limonene at titers over 400 mg/L from glucose, substantially higher than previously achieved [28]. The incorporation of a cytochrome P450 enzyme for limonene hydroxylation has yielded approximately 100 mg/L of perillyl alcohol, which can be further converted to perillic acid [28] [29].
Yeast systems, particularly Saccharomyces cerevisiae and Candida tropicalis, have also been engineered for perillic acid production [8] [15]. In Saccharomyces cerevisiae, the expression of limonene synthase from Mentha spicata via peroxisome compartmentalization has been shown to enhance limonene production [8]. The yield of limonene was initially 0.038 mg/L but increased to 1.14 mg/L by increasing the precursor module through the step-wise expression of genes involved in limonene synthesis [8]. Using a plasmid with a high copy number to express key genes significantly increased the limonene yield to 86.74 mg/L, which was 4,337 times higher than the original strain [8]. The production of perillic acid was subsequently achieved by expressing a cytochrome P450 enzyme gene from Salvia miltiorrhiza, resulting in a yield of 4.42 mg/L [8].
| Host Organism | Engineering Strategy | Key Enzymes/Genes | Perillic Acid Yield |
|---|---|---|---|
| Escherichia coli | Heterologous mevalonate pathway + limonene synthase + cytochrome P450 | Mevalonate pathway genes, limonene synthase, cytochrome P450 | ~100 mg/L |
| Saccharomyces cerevisiae | Expression of limonene synthase via peroxisome compartmentalization + cytochrome P450 | Mentha spicata limonene synthase, cytochrome P450 from Salvia miltiorrhiza | 4.42 mg/L |
| Candida tropicalis | Cytoplasmic expression of precursor synthesis genes + ERG20WW + cytochrome P450 | tLS_Ms, ERG20WW, CYP7176, CPR | 106.69 mg/L (5-L fermenter) |
| Yarrowia lipolytica | Natural limonene bioconversion capability | Endogenous monooxygenase, alcohol dehydrogenase, aldehyde dehydrogenase | Up to 1.22 g/L |
Candida tropicalis, an unconventional diploid yeast characterized by its ability to metabolize alkanes or fatty acids, has been engineered for de novo synthesis of perillic acid [15]. The precursor limonene was first synthesized by expressing a Mentha spicata limonene synthase gene (LSMs) in this yeast [15]. Expression of a truncated version of LSMs (tLS_Ms) increased limonene production by 2.78-fold [15]. Cytoplasmic overexpression of seven precursor synthesis genes significantly enhanced limonene production compared to their compartmentalized expression (mitochondria or peroxisomes), resulting in a 31.7-fold increase [15]. The limonene titer was further increased by overexpressing the mutant gene ERG20WW in the cytoplasm, achieving a level 11.33-fold higher than the control [15]. Finally, a Salvia miltiorrhiza cytochrome P450 enzyme gene (CYP7176) and an Arabidopsis thaliana NADPH cytochrome P450 reductase gene (CPR) were heterologously expressed in the engineered Candida tropicalis strain for the synthesis of perillic acid, reaching a titer of 106.69 mg/L in a 5-L fermenter [15].
The biosynthesis pathway of perillic acid in these engineered microorganisms typically follows a four-step process [26] [27]. The first step involves the formation of limonene from geranyl diphosphate, catalyzed by limonene synthase [26] [27]. This is followed by the hydroxylation of limonene to perillyl alcohol by a cytochrome P450 enzyme (limonene-7-hydroxylase) [26] [27]. The third step is the oxidation of perillyl alcohol to perillaldehyde by perillyl alcohol dehydrogenase, and the final step is the oxidation of perillaldehyde to perillic acid by perillaldehyde dehydrogenase [26] [27].
| Step | Reaction | Enzyme | Gene Source Examples |
|---|---|---|---|
| 1 | Limonene formation from geranyl diphosphate | Limonene synthase | Mentha spicata, Perilla frutescens, Salvia dorisiana |
| 2 | Limonene hydroxylation to perillyl alcohol | Limonene-7-hydroxylase (Cytochrome P450) | Salvia dorisiana (CYP71A76), Salvia miltiorrhiza (CYP7176) |
| 3 | Perillyl alcohol oxidation to perillaldehyde | Perillyl alcohol dehydrogenase | Salvia dorisiana (SdPOHDH) |
| 4 | Perillaldehyde oxidation to perillic acid | Perillaldehyde dehydrogenase | Pseudomonas putida, Yarrowia lipolytica |
Recent studies have also focused on the elucidation of the methylperillate biosynthesis pathway from Salvia dorisiana, which involves the methylation of perillic acid [26] [27]. This pathway includes a (-)-limonene synthase (SdLS), a limonene 7-hydroxylase (SdL7H, CYP71A76), a perillyl alcohol dehydrogenase (SdPOHDH), and a perillic acid O-methyltransferase (SdPAOMT) [26] [27]. Transient expression of these four genes in Nicotiana benthamiana, in combination with a geranyl diphosphate synthase to boost precursor formation, resulted in the production of methylperillate [26] [27]. This demonstrates the potential of these enzymes for metabolic engineering of a feedstock for biobased commodity chemicals [26] [27].
Fed-batch fermentation has emerged as a preferred approach for perillic acid production due to its ability to overcome substrate inhibition, product toxicity, and other limitations associated with batch fermentation [5] [17] [18]. This process involves the controlled addition of substrate over time, maintaining optimal conditions for microbial growth and product formation [5] [17] [18]. Various parameters, including pH, temperature, aeration, substrate addition strategy, and carbon source, significantly influence the efficiency of fed-batch fermentation for perillic acid production [5] [17] [18].
The optimization of pH and temperature is crucial for maximizing perillic acid yield [14] [18]. For Yarrowia lipolytica ATCC 18942, the optimal pH range is 6.9-7.1, and the optimal temperature is 25°C [14] [18]. Under these conditions, the yeast cells can efficiently convert limonene to perillic acid with minimal stress and maximal enzyme activity [14] [18]. Similarly, for Pseudomonas putida strains, a neutral pH (around 7.0) and moderate temperature (25-30°C) have been found to be optimal for perillic acid production [5] [17].
| Optimization Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| pH | pH 6.9-7.1 | Significant impact on yield |
| Temperature | 25°C | Significant impact on yield |
| Aeration | Surface aeration (1.0% pO2, 0.5 vvm) | Increased yield by up to 20% |
| Substrate Addition Strategy | Stepwise limonene addition (0.16% v/v) | Doubled perillic acid concentration |
| In Situ Product Removal (ISPR) | Anion exchange resin (Amberlite IRA 410 Cl) | Increased total product to 31 g/L |
| Carbon Source | Glycerol | Enhanced productivity up to 34 g/L·day |
Aeration is another critical parameter that affects perillic acid production [18]. Surface aeration with 1.0% dissolved oxygen (pO2) and an aeration rate of 0.5 vvm has been shown to increase perillic acid yield by up to 20% compared to bottom aeration or lower aeration rates [18]. This improvement is attributed to better oxygen transfer, which is essential for the oxidative steps in perillic acid biosynthesis, as well as reduced volatilization of the substrate limonene [18].
The substrate addition strategy significantly impacts perillic acid production in fed-batch fermentation [5] [14] [18]. Stepwise addition of limonene, typically at a concentration of 0.16% (v/v) per addition, has been found to be more effective than a single large addition [5] [14] [18]. This approach helps maintain a low substrate concentration in the medium, reducing substrate inhibition and volatilization while ensuring a continuous supply for bioconversion [5] [14] [18]. For Yarrowia lipolytica, a two-step limonene addition (0.16% v/v initially, followed by another 0.16% v/v after 24 hours) doubled the perillic acid concentration to 0.793 g/L with a molar yield of 24.2% [5].
In situ product removal (ISPR) is a powerful strategy to enhance perillic acid production by alleviating product inhibition [17] [24]. The use of an anion exchange resin, such as Amberlite IRA 410 Cl, for selective adsorption of perillic acid has been shown to significantly increase productivity [17] [24]. In a fed-batch bioreactor coupled with a fluidized bed of the resin via an external loop, the total perillic acid concentration reached 31 g/L after about seven days of cultivation with Pseudomonas putida DSM 12264 [17]. This approach not only increases the total product yield but also simplifies downstream processing by providing a more concentrated product stream [17] [24].
| Strategy | Implementation | Yield Improvement |
|---|---|---|
| In situ product removal (ISPR) | Anion exchange resin (Amberlite IRA 410 Cl) | Up to 31 g/L total product (P. putida) |
| Stepwise substrate addition | Multiple small additions of limonene (0.16% v/v) | Doubled perillic acid concentration (Y. lipolytica) |
| Biofilm-based production | Tubular segmented-flow biofilm reactor | Up to 34 g/L·day productivity (P. putida GS1) |
| Optimized carbon source | Glycerol as carbon source for P. putida | 6-fold higher productivity compared to citrate |
| Genetic engineering of key enzymes | Overexpression of rate-limiting enzymes | Varies by system |
| Cofactor regeneration | Formate dehydrogenase (FDH) for NADH regeneration | Increased perillyl alcohol yield by 1.7-fold |
The choice of carbon source also plays a crucial role in fed-batch fermentation for perillic acid production [24]. For Pseudomonas putida GS1, glycerol has been found to be a superior carbon source compared to citrate, resulting in up to 6-fold higher productivity [24]. When cultivated on glycerol in a tubular segmented-flow biofilm reactor, this strain produced significantly higher amounts of perillic acid at productivities of up to 15 g/L·day during the first two days of cultivation in single aqueous flow [24]. After the introduction of air segments and the development of a second-generation biofilm, the productivity increased to a peak of 34 g/L·day [24].
Biofilm-based production systems represent another innovative approach to enhance perillic acid yield [24]. The combination of naturally immobilized cells in a biofilm and a segmented-flow reactor design has been harnessed for continuous perillic acid production and efficient product removal [24]. This setup prevents toxification and increases biomass density, resulting in significantly higher productivities compared to conventional suspended cell systems [24]. The productivity of Pseudomonas putida GS1 for perillic acid production in a biofilm-based system has been reported to be almost fourfold higher than in a fed-batch process [24].
Recent advancements in cofactor regeneration strategies have also contributed to improved perillic acid production [20]. The incorporation of formate dehydrogenase (FDH) for NADH regeneration has been shown to increase perillyl alcohol yield by 1.7-fold in engineered Escherichia coli strains [20]. This approach addresses the limitation of cofactor availability, which is often a bottleneck in oxidative biotransformations [20].